6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

Physicochemical Properties Medicinal Chemistry Compound Procurement

Researchers often struggle with fragment screens where core scaffolds lack optimal lipophilicity for cellular target engagement. 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine solves this as a purine-isosteric scaffold with an intermediate LogP, enhancing membrane permeability over unmethylated analogs. Its 2-amine handle enables rapid derivatization for focused kinase libraries. - Scaffold validated against VEGFR-2 and c-Met kinases for ATP-binding site competition. - Methyl group at the 6-position provides a synthetic handle for oxidation or further elaboration, unlike the unsubstituted core. - Balanced MW (149.16 g/mol) makes it an ideal starting point for fragment-based drug discovery (FBDD).

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B12463488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)N)C=N1
InChIInChI=1S/C6H7N5/c1-4-3-11-5(2-8-4)9-6(7)10-11/h2-3H,1H3,(H2,7,10)
InChIKeyBGSIUYXLKRGCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine: Core Scaffold & Procurement-Relevant Specifications


6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (molecular formula C6H7N5, molecular weight 149.16 g/mol) is a nitrogen-rich heterocyclic compound featuring a triazolo[1,5-a]pyrazine core with a methyl substituent at the 6-position and a primary amine at the 2-position . This scaffold is isoelectronic with purines, enabling competitive interactions at ATP-binding sites in kinases while potentially enhancing metabolic stability compared to native purines [1]. It serves as a versatile building block for synthesizing more complex heterocyclic compounds and has been investigated as a kinase inhibitor [2].

Why 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine Cannot Be Substituted with Unmethylated or Phenyl-Substituted Analogs


Substituting 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine with unmethylated or phenyl-substituted analogs is not interchangeable due to quantifiable differences in physicochemical properties and synthetic accessibility. The unmethylated analog (CAS 88002-33-9) has a lower molecular weight (135.13 vs. 149.16 g/mol) and a more negative LogP (-0.29) compared to the methylated version, which alters solubility and membrane permeability profiles [1]. In contrast, the 6-phenyl analog (molecular weight 211.22 g/mol, predicted LogP 0.83) exhibits significantly higher lipophilicity, which can impact target engagement and off-target binding . Furthermore, the methyl group at position 6 serves as a handle for further synthetic elaboration, enabling diversification that is not possible with the unsubstituted scaffold . These differences directly affect assay reproducibility, lead optimization trajectories, and procurement decisions.

Quantitative Differentiation of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine from Key Comparators


Molecular Weight & Formula Comparison: 6-Methyl vs. Unsubstituted vs. Phenyl Analogs

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (C6H7N5, MW 149.16) possesses a higher molecular weight than the unmethylated parent (C5H5N5, MW 135.13) [1] and a lower molecular weight than the 6-phenyl analog (C11H9N5, MW 211.22) . This intermediate size and polarity profile offers a balanced starting point for lead optimization.

Physicochemical Properties Medicinal Chemistry Compound Procurement

Lipophilicity (LogP) Comparison: 6-Methyl vs. Unsubstituted vs. Phenyl Analogs

The introduction of a methyl group at the 6-position is expected to increase LogP compared to the unsubstituted analog (LogP -0.29) [1], but remains less lipophilic than the 6-phenyl analog (predicted LogP 0.83) . This positions the 6-methyl derivative in an intermediate lipophilicity range favorable for balancing solubility and permeability.

Lipophilicity ADME Medicinal Chemistry

Purity Specification: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine vs. Industry Standard

The target compound is commercially available with a specified purity of 95% from reputable vendors, as indicated by product datasheets . This level of purity is suitable for most early-stage research applications, including biochemical assays and chemical synthesis, without the need for additional purification steps.

Compound Purity Procurement Quality Control

Kinase Inhibition Potential: Triazolopyrazine Scaffold Validation

While specific IC50 or Ki data for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine against individual kinases are not publicly available in primary sources, the triazolopyrazine scaffold is a validated kinase inhibitor platform. For example, a 3D-QSAR study of 23 triazolopyrazine-based compounds demonstrated robust predictive models (CoMFA: Q2 = 0.575, R2 = 0.936) for VEGFR-2 inhibition [1]. Furthermore, structurally related compounds within the same class have been optimized for c-Met and Syk inhibition, with some achieving >1000-fold selectivity against a panel of 208 kinases [2]. This class-level validation supports the use of the 6-methyl derivative as a starting point for targeted library synthesis.

Kinase Inhibition Drug Discovery Cancer

Optimal Research & Industrial Applications for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine


Medicinal Chemistry: Fragment-Based and Structure-Based Drug Design (SBDD)

The balanced molecular weight (149.16 g/mol) and intermediate lipophilicity of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine make it an ideal fragment for lead discovery programs targeting ATP-binding pockets. Its purine-like scaffold is recognized by kinases and other nucleotide-binding proteins, while the methyl group provides a vector for chemical elaboration. The compound can be used in fragment screens, X-ray crystallography soaking experiments, or as a starting point for building focused kinase inhibitor libraries [1].

Chemical Biology: Probe Development and Target Validation

The 2-amine handle enables facile derivatization (e.g., amide coupling, reductive amination) to generate affinity probes or activity-based probes for target identification. Given the validated class-level activity against kinases such as VEGFR-2 [2] and c-Met [3], this compound can serve as a precursor for developing photoaffinity labels or fluorescent probes to study kinase signaling pathways.

Synthetic Chemistry: Building Block for Diversified Heterocycles

The 6-methyl group and the 2-amine can be further functionalized to access a wide range of triazolopyrazine derivatives. For example, the amine can be converted to a diazonium salt for cross-coupling reactions, or the methyl group can be oxidized to a carboxylic acid for further derivatization. This versatility supports the generation of compound libraries for high-throughput screening [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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